molecular formula C5H3BrN2O2 B1269134 3-Bromo-2-nitropyridine CAS No. 54231-33-3

3-Bromo-2-nitropyridine

Cat. No. B1269134
CAS RN: 54231-33-3
M. Wt: 202.99 g/mol
InChI Key: WFNISJZUJCKTLT-UHFFFAOYSA-N
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Description

3-Bromo-2-nitropyridine is a pyridine derivative . It has the molecular formula C5H3BrN2O2 .


Synthesis Analysis

3-Bromo-2-nitropyridine can be synthesized from 3-nitropyridine-2-amine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitropyridine has been optimized . The SMILES string representation of its structure is [O-]N+c1ncccc1Br .


Chemical Reactions Analysis

3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Physical And Chemical Properties Analysis

3-Bromo-2-nitropyridine is a white to yellow to green powder or crystal . It has a melting point of 102-106°C and a predicted boiling point of 256.9±20.0°C . The predicted density is 1.833±0.06 g/cm3 .

Scientific Research Applications

Reactivity with Ammonia and Solvent Influence

The reactivity of 3-Bromo-2-nitropyridine derivatives towards ammonia, in different solvents like water and ethanol, has been explored. Higher polarity of the solvent accelerates the substitution processes, particularly influencing the substituents in the para or ortho position to the nitro-group. This finding aids in developing methods for synthesizing aminopyridine derivatives, which have applications in various chemical processes (Hertog & Jouwersma, 1953).

Nucleophilic Substitution Reactions

Research on 3-Bromo-4-nitropyridine reveals an unexpected nitro-group migration when reacting with amines. This reaction, studied under various solvents and bases, provides insights into rearrangement mechanisms critical in organic synthesis and potential pharmaceutical applications (Yao, Blake & Yang, 2005).

Large Scale Oxidation Processes

The large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation has been optimized for industrial production. This process faced challenges like low conversion and high impurity, which were overcome by safety studies and development of robust reaction conditions. Such advancements are crucial for industrial-scale chemical production (Agosti et al., 2017).

Molecular and Vibrational Characterization

The molecular structure and vibrational properties of 2-Amino-3-bromo-5-nitropyridine, a derivative of 3-Bromo-2-nitropyridine, have been extensively studied using quantum mechanical methods. Such studies are vital for understanding the electronic and physical properties of these compounds, which can lead to applications in materials science and molecular engineering (Abraham, Prasana & Muthu, 2017).

Vibrational Spectroscopy Studies

Investigations using Fourier transform Raman and infrared spectroscopy have been conducted on 5-Bromo-2-nitropyridine. These studies help in understanding the compound's vibrational characteristics, which are essential for its identification and utilization in various chemical processes (Sundaraganesan et al., 2005).

Molecular Docking and Biological Activity

Computational studies on derivatives like 5-bromo-3-nitropyridine-2-carbonitrile include molecular docking to predict binding orientations and activities. Such studies are significant in drug discovery and understanding how these compounds interact with biological targets (Arulaabaranam et al., 2021).

Safety And Hazards

3-Bromo-2-nitropyridine is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Bromo-2-nitropyridine may be used in the synthesis of various compounds . For instance, it can be used in the synthesis of 3-nitropyridine-2-carbonitrile, pyrrolo[3,2-b]pyridine, 3-(hetero)arylated phenothiazines, and 7-anilino-6-azaindole-1-benznesulfonamides .

properties

IUPAC Name

3-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNISJZUJCKTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344034
Record name 3-Bromo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitropyridine

CAS RN

54231-33-3
Record name 3-Bromo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
JD Culshaw, JM Eden, SJ Ford, B Hayter, DR Perkins… - Synlett, 2012 - thieme-connect.com
… good yields and no evidence was seen of the products formed by displacement of the nitro group as reported by Yao[ 19 ] for similar reactions with 3-chloro- or 3-bromo-2-nitropyridine. …
Number of citations: 5 www.thieme-connect.com
M Karnan, V Balachandran, M Murugan - Spectrochimica Acta Part A …, 2012 - Elsevier
… [48] have assigned the frequencies at 1529 and 1350 cm −1 to NO 2 asymmetric and NO 2 symmetric stretching vibrations of 3-bromo-2-nitropyridine, respectively. In 2,6-dibromo-4-…
Number of citations: 31 www.sciencedirect.com
B Sharma, MK Yadav, MK Singh - Archives of Applied Science …, 2011 - researchgate.net
… Earlier researchers [2,3] have found that for 3-bromo-2nitropyridine the NO2 anti symmetric & symmetric stretching vibrations at 1529 and 1350 cm …
Number of citations: 2 www.researchgate.net
SMA Rahman, BCG Söderberg - Tetrahedron, 2021 - Elsevier
… –23, and from treatment of tosylhydrazone 14 with 3-bromo-2-nitropyridine (28) (entries 2, 8, … Treatment of hydrazone 14 with 3-bromo-2-nitropyridine (28) also furnished a minor amount …
Number of citations: 6 www.sciencedirect.com
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
SMA Rahman - 2022 - search.proquest.com
… -23, and from treatment of tosylhydrazone 14 with 3-bromo-2-nitropyridine (28) (entries 2, 8, … Treatment of hydrazone 14 with 3-bromo-2-nitropyridine (28) also furnished a minor amount …
Number of citations: 2 search.proquest.com
F Khan - 2019 - search.proquest.com
Publication 1 is an invited review article that details the development of the palladium-catalyzed Ullmann cross-coupling reaction within the Banwell Group. Specifically, it describes the …
Number of citations: 3 search.proquest.com
ME Dlugosch - 2019 - search.proquest.com
My thesis consists of six publications. The first publication is a review article with the title'The Palladium-catalysed Ullmann Cross-coupling Reaction: A Modern Variant on a Time-…
Number of citations: 4 search.proquest.com
M Ramalingam, N Sundaraganesan, H Saleem… - … Acta Part A: Molecular …, 2008 - Elsevier
The FTIR and FT-Raman spectra of 5-amino-2-nitrobenzoic acid (ANB) have been recorded in the region 400–4000cm −1 . The observed frequencies were assigned to different modes …
Number of citations: 45 www.sciencedirect.com
Y Qiu, M Dlugosch, X Liu, F Khan… - The Journal of …, 2018 - ACS Publications
… Method i: A magnetically stirred mixture of compound 22 (160 mg, 0.48 mmol), 3-bromo-2-nitropyridine (16) (155 mg, 0.76 mmol), and copper powder (182 mg, 2.87 g.atom) in dry …
Number of citations: 17 pubs.acs.org

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